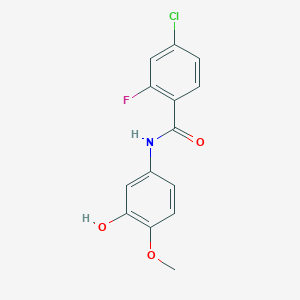
3-(difluoromethyl)-3-phenyl-3H-diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-3-phenyl-3H-diazirine (DFMD) is a novel synthetic organic compound with a wide range of applications in scientific research. As a member of the diazirine family, DFMD is a versatile compound that can be used to study the structure and function of proteins, facilitate drug discovery, and study the mechanisms of biological processes.
合成法
3-(difluoromethyl)-3-phenyl-3H-diazirine can be synthesized through a number of different methods, including the Wittig reaction, the Grignard reaction, and the Ullmann reaction. The Wittig reaction involves the formation of a phosphonium salt from an aldehyde or ketone, which is then reacted with a diazirine compound. The Grignard reaction involves the formation of a Grignard reagent from an alkyl halide and then the reaction of the Grignard reagent with a diazirine compound. The Ullmann reaction involves the formation of a carboxylic acid from an aldehyde or ketone, which is then reacted with an alkyl halide to form an acyl halide, which is then reacted with a diazirine compound.
科学的研究の応用
3-(difluoromethyl)-3-phenyl-3H-diazirine has a wide range of applications in scientific research. It can be used to study the structure and function of proteins, facilitate drug discovery, and study the mechanisms of biological processes. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be used to study the structure and function of proteins by labeling specific amino acid residues with a diazirine group, which can then be used to probe the structure and function of the protein. In drug discovery, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be used to label small molecules, enabling researchers to study their interactions with proteins and other molecules. 3-(difluoromethyl)-3-phenyl-3H-diazirine can also be used to study the mechanisms of biological processes, such as signal transduction and enzyme catalysis.
作用機序
The mechanism of action of 3-(difluoromethyl)-3-phenyl-3H-diazirine is based on its ability to form covalent bonds with proteins and other molecules. When 3-(difluoromethyl)-3-phenyl-3H-diazirine is exposed to proteins or other molecules, it can form covalent bonds with specific amino acid residues or other functional groups. This covalent bond formation can then be used to probe the structure and function of the protein or molecule, as well as its interactions with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(difluoromethyl)-3-phenyl-3H-diazirine are still being studied, but it is known that 3-(difluoromethyl)-3-phenyl-3H-diazirine can interact with proteins and other molecules in a variety of ways. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine can form covalent bonds with specific amino acid residues, which can then be used to probe the structure and function of the protein or molecule. In addition, 3-(difluoromethyl)-3-phenyl-3H-diazirine can also interact with other molecules, such as small molecules, to facilitate drug discovery.
実験室実験の利点と制限
The main advantage of using 3-(difluoromethyl)-3-phenyl-3H-diazirine in laboratory experiments is its versatility. 3-(difluoromethyl)-3-phenyl-3H-diazirine can be used to study the structure and function of proteins, facilitate drug discovery, and study the mechanisms of biological processes. Additionally, 3-(difluoromethyl)-3-phenyl-3H-diazirine is relatively easy to synthesize and can be used in a variety of different experiments. However, 3-(difluoromethyl)-3-phenyl-3H-diazirine also has some limitations. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be toxic and can cause adverse reactions when exposed to certain proteins or molecules. Additionally, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be expensive and difficult to obtain, which can limit its use in certain experiments.
将来の方向性
The potential future directions for the use of 3-(difluoromethyl)-3-phenyl-3H-diazirine are vast. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine could be used to develop new drugs or to study the structure and function of proteins in more detail. Additionally, 3-(difluoromethyl)-3-phenyl-3H-diazirine could be used to study the mechanisms of biological processes, such as signal transduction and enzyme catalysis. Finally, 3-(difluoromethyl)-3-phenyl-3H-diazirine could be used to facilitate drug discovery by labeling small molecules and studying their interactions with proteins and other molecules.
特性
IUPAC Name |
3-(difluoromethyl)-3-phenyldiazirine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)8(11-12-8)6-4-2-1-3-5-6/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAFFPSMFXPSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(N=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)
![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)

![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)
![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)



![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)